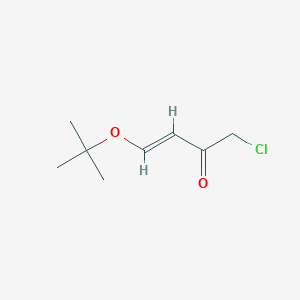

4-(叔丁氧基)-1-氯丁-3-烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" is a chemical entity that can be associated with a variety of organic reactions and has potential relevance in synthetic organic chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with tert-butoxy groups and similar structural motifs are discussed, which can provide insights into the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of compounds related to "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" involves various strategies. For instance, gold-catalyzed formal [4π+2π]-cycloadditions are used to synthesize 4H-1,3-dioxine derivatives from tert-butyl propiolates and carbonyl compounds, indicating that gold catalysis could be a viable pathway for synthesizing structurally complex molecules from simpler precursors . Additionally, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent suggests that tert-butoxy groups can be introduced under mild conditions, which might be applicable to the synthesis of "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butoxy groups can be quite intricate. For example, the crystal structure of a compound with a tert-butyl group attached to a phenol moiety was determined using X-ray diffraction, showcasing the importance of such techniques in confirming molecular structures . This suggests that X-ray crystallography could be employed to elucidate the structure of "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" and to understand the spatial arrangement of its tert-butoxy and chlorobutene moieties.

Chemical Reactions Analysis

Chemical reactions involving tert-butoxy groups can lead to various transformations. The reaction of a tert-butoxy-containing dioxaphosphininone with chloral, for example, resulted in ring expansion and the formation of a single diastereomer, highlighting the steric effects that tert-butoxy groups can impose on reaction outcomes . This information could be extrapolated to predict the reactivity of "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butoxy-containing compounds are influenced by the presence of the bulky tert-butoxy group. The determination of the antioxidant 3-tert-butyl-4-hydroxy-anisole in rat plasma using gas chromatography-mass spectrometry illustrates the analytical techniques that can be used to study such compounds . These methods could potentially be applied to "4-(tert-Butoxy)-1-chlorobut-3-en-2-one" to determine its physical properties, stability, and behavior in biological systems.

科学研究应用

催化酚和苯胺氧化

- 双铑己内酰胺,Rh(2)(cap)(4),是用于从叔丁基氢过氧化物生成叔丁基过氧自由基的有效催化剂,该自由基在氧化苯酚和苯胺时有效。当在甲苯或氯苯等溶剂中进行这些反应时,它们会得到增强,从而形成 4-(叔丁基二氧基)环己二烯酮等化合物。这对于酚类底物的选择性氧化具有重要意义,包括与其他催化剂(例如 RuCl(2)(PPh(3))(3) 和 CuI)相比的位阻因素和机理方面的影响 (Ratnikov 等,2011)。

形成与富勒烯稳定的多加合物

- 叔丁基过氧自由基加到 C60 和 C70 等富勒烯上,形成稳定的多加合物,例如 C60(O)(OOtBu)4 和 C70(OOtBu)10。这些化合物具有叔丁基过氧基团的独特排列和晶体学对称性,提供了对富勒烯反应性和材料科学中潜在应用的见解 (Gan 等,2002)。

在环丁烷合成中的应用

- 使用三氯化钛(III)通过自由基的 4-外环化反应制备环丁烷,表明 α,β-不饱和羰基化合物作为自由基捕获剂的作用。该研究提供了对环丁烷形成的非对映选择性和机理细节的见解,突出了叔丁基或环己基取代的环戊二烯基配体在自由基化学中的重要性 (Friedrich 等,2008)。

在染料敏化太阳能电池中的作用

- 在染料敏化的 TiO2 太阳能电池中,向氧化还原电解液中添加 4-叔丁基吡啶显着提高了它们的性能。该研究全面分析了 4-叔丁基吡啶如何影响 TiO2 的表面电荷并减少电子与三碘化物的复合,从而提高太阳能电池的整体效率 (Boschloo 等,2006)。

硫化物的对映选择性氧化

- 已经研究了使用叔丁基和其他过氧化物进行的氯过氧化物酶催化的硫化物氧化,以了解它们在生成亚砜时的对映选择性。这项研究提供了有关影响生物和合成化学反应中对映选择性的因素的宝贵信息 (Colonna 等,1990)。

安全和危害

未来方向

The use of flow microreactors for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed, which is more efficient, versatile, and sustainable compared to the batch . This could potentially be applied to the synthesis of “4-(tert-Butoxy)-1-chlorobut-3-en-2-one” in the future.

作用机制

Target of Action

Compounds with similar structures have been used in studies of macromolecular complexes

Mode of Action

Compounds with tert-butyl groups have been shown to participate in radical chain reactions . These reactions usually occur in solutions maintained at 110°C or less, and compounds that can initiate reaction under these conditions often contain a weak σ-bond that cleaves thermally to generate a pair of radicals .

Biochemical Pathways

The tert-butyl group has been found to have implications in biosynthetic and biodegradation pathways

Result of Action

Compounds with similar structures have been evaluated for their effect on the viability of certain cell lines

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(tert-Butoxy)-1-chlorobut-3-en-2-one. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and effectiveness. For example, radical chain reactions involving compounds with tert-butyl groups usually occur in solutions maintained at specific temperatures .

属性

IUPAC Name |

(E)-1-chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-8(2,3)11-5-4-7(10)6-9/h4-5H,6H2,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQRBLKEUHEOFC-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC=CC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)O/C=C/C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-Butoxy)-1-chlorobut-3-en-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B3012804.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B3012806.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B3012816.png)

![N-(4-ethoxyphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B3012822.png)